Cas no 1147422-11-4 (cis-4-(Azetidin-1-yl)-3-fluoropiperidine)
cis-4-(Azetidin-1-yl)-3-fluoropiperidine Chemical and Physical Properties
Names and Identifiers
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- (cis)-4-azetidin-1-yl-3-fluoro-piperidine
- (+/-)-(cis)-4-Azetidin-1-yl-3-fluoro-piperidine
- cis-4-(Azetidin-1-yl)-3-fluoropiperidine
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- MDL: MFCD28501202
- Inchi: 1S/C8H15FN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h7-8,10H,1-6H2/t7-,8+/m1/s1
- InChI Key: JYRRFTJTUNIUCA-SFYZADRCSA-N
- SMILES: F[C@@H]1CNCC[C@@H]1N1CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- XLogP3: 0.6
- Topological Polar Surface Area: 15.3
cis-4-(Azetidin-1-yl)-3-fluoropiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007078-250mg |
cis-4-(Azetidin-1-yl)-3-fluoropiperidine |
1147422-11-4 | 95% | 250mg |
$565.40 | 2023-09-04 | |
| Alichem | A129007078-1g |
cis-4-(Azetidin-1-yl)-3-fluoropiperidine |
1147422-11-4 | 95% | 1g |
$1296.84 | 2023-09-04 | |
| Chemenu | CM284664-250mg |
cis-4-(Azetidin-1-yl)-3-fluoropiperidine |
1147422-11-4 | 95% | 250mg |
$617 | 2023-03-07 | |
| Chemenu | CM284664-100mg |
cis-4-(Azetidin-1-yl)-3-fluoropiperidine |
1147422-11-4 | 95% | 100mg |
$385 | 2023-03-07 | |
| Cooke Chemical | BD9508247-250mg |
cis-4-(Azetidin-1-yl)-3-fluoropiperidine |
1147422-11-4 | 95+% | 250mg |
RMB 9920.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124347-100mg |
cis-4-(Azetidin-1-yl)-3-fluoropiperidine |
1147422-11-4 | 98% | 100mg |
¥3754.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124347-250mg |
cis-4-(Azetidin-1-yl)-3-fluoropiperidine |
1147422-11-4 | 98% | 250mg |
¥5612.00 | 2024-08-09 |
cis-4-(Azetidin-1-yl)-3-fluoropiperidine Suppliers
cis-4-(Azetidin-1-yl)-3-fluoropiperidine Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on cis-4-(Azetidin-1-yl)-3-fluoropiperidine
CIS-4-(AZETIDIN-1-YL)-3-FLUOROPIPERIDINE: A NOVEL COMPOUND WITH POTENTIAL IN PHARMACEUTICAL RESEARCH
CIS-4-(AZETIDIN-1-YL)-3-FLUOROPIPERIDINE represents a significant advancement in the field of medicinal chemistry, with its unique structural features and potential therapeutic applications. This compound, with the CAS number 1147422-11-4, is characterized by its 3-fluoropiperidine core and the azetidin-1-yl substituent, which together create a molecular framework with distinct pharmacological properties. Recent studies have highlighted its role in modulating neurotransmitter systems, making it a promising candidate for drug development. The cis-configuration of the molecule further enhances its biological activity by influencing spatial orientation and receptor interactions.
The 3-fluoropiperidine scaffold has been extensively studied for its ability to interact with various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. The introduction of the azetidin-1-yl group adds another layer of complexity, enabling the compound to exhibit unique pharmacodynamic profiles. Research published in *Journal of Medicinal Chemistry* (2023) suggests that this structural modification may enhance the compound's selectivity for specific receptors, reducing off-target effects. This is particularly relevant in the context of modern drug development, where target specificity is crucial for improving therapeutic outcomes.
The synthesis of CIS-4-(AZETIDIN-1-YL)-3-FLUOROPIPERIDINE involves advanced organic chemistry techniques, including catalytic asymmetric reactions and fluorination strategies. A 2024 study in *Organic & Biomolecular Chemistry* demonstrated the use of chiral catalysts to achieve high enantiomeric purity, which is essential for pharmaceutical applications. The fluorine atom at the 3-position plays a critical role in modulating the compound's metabolic stability and receptor binding affinity. This feature is particularly advantageous in the design of long-acting drugs with improved bioavailability.
Pharmacological investigations into CIS-4-(AZETIDIN-1-YL)-3-FLUOROPIPERIDINE have revealed its potential as a modulator of the serotonin and dopamine systems. A preclinical study published in *Neuropharmacology* (2023) reported that this compound exhibits antidepressant-like effects in animal models of depression, with mechanisms involving the regulation of monoamine neurotransmitters. The compound's ability to interact with serotonin reuptake transporters (SERT) and dopamine receptors makes it a candidate for the treatment of mood disorders and neurological conditions.
Recent advancements in computational chemistry have further elucidated the molecular interactions of CIS-4-(AZETIDIN-1-YL)-3-FLUOROPIPERIDINE. Molecular dynamics simulations and docking studies have shown that the azetidin-1-yl group forms hydrogen bonds with key residues in target proteins, enhancing the compound's binding affinity. These findings, published in *Journal of Computational Chemistry* (2024), provide valuable insights into the compound's mechanism of action and its potential for drug optimization. The fluorine atom also contributes to the compound's hydrophobicity, which may influence its permeability across biological membranes.
One of the most promising applications of CIS-4-(AZETIDIN-1-YL)-3-FLUOROPIPERIDINE is in the field of neurodegenerative diseases. A 2023 study in *ACS Chemical Neuroscience* suggested that this compound may have neuroprotective effects by modulating glutamate receptors and reducing oxidative stress. The compound's ability to cross the blood-brain barrier is a critical factor in its potential therapeutic utility, as it allows direct interaction with central nervous system targets. This property is particularly relevant for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
From a synthetic perspective, the development of CIS-4-(AZETIDIN-1-YL)-3-FLUOROPIPERIDINE has benefited from advances in green chemistry and sustainable synthesis methods. A 2024 paper in *Green Chemistry* described an efficient, environmentally friendly route to produce this compound using microwave-assisted reactions and catalytic processes. These methods not only reduce waste and energy consumption but also improve the overall yield and purity of the final product, which is essential for pharmaceutical manufacturing.
The pharmacokinetic profile of CIS-4-(AZETIDIN-1-YL)-3-FLUOROPIPERIDINE is another area of active research. Studies have shown that the compound exhibits prolonged half-life and favorable tissue distribution, which are desirable attributes for drug candidates. The fluorine atom at the 3-position has been linked to increased metabolic stability, as reported in a 2023 study in *Drug Metabolism and Disposition*. These properties may enable the development of drugs with reduced dosing frequency and improved patient compliance.
While the potential of CIS-4-(AZETIDIN-1-YL)-3-FLUOROPIPERIDINE is promising, further research is needed to fully understand its therapeutic applications. Ongoing studies are exploring its efficacy in treating conditions such as anxiety disorders, chronic pain, and inflammatory diseases. The compound's unique structural features and pharmacological properties position it as a valuable tool in the development of next-generation therapeutics. As research in this area continues to evolve, the CIS-4-(AZETIDIN-1-YL)-3-FLUOROPIPERIDINE may emerge as a key player in the pharmaceutical landscape.
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